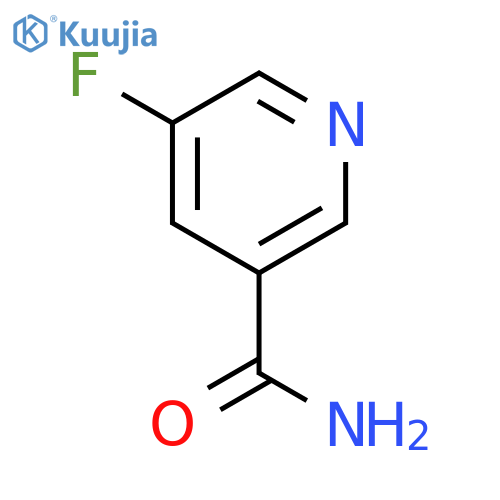

Cas no 70-58-6 (5-fluoropyridine-3-carboxamide)

70-58-6 structure

商品名:5-fluoropyridine-3-carboxamide

5-fluoropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-Fluoronicotinamide

- 3-Pyridinecarboxamide,5-fluoro-

- 5-fluoro-3-Pyridinecarboxamide

- 5-fluoropyridine-3-carboxamide

- Nicotinamide, 5-fluoro-

- 3-Pyridinecarboxamide, 5-fluoro-

- GCDSJMZGWCQCRU-UHFFFAOYSA-N

- 5-Fluoropyridine-3-carboxamid

- 5-Fluornikotinamid

- NSC403725

- 5-Fluoronicotin amide

- 5-fluoro-nicotinamide

- AKOS006275749

- B93DSJ8ZR9

- DTXSID90220255

- AS-31146

- SY008440

- FT-0725300

- MFCD00160352

- SB53199

- A866593

- CS-0036700

- 70-58-6

- 4-22-00-00506 (Beilstein Handbook Reference)

- BRN 0115919

- SCHEMBL2714659

- NSC-403725

- NSC 403725

- DB-082833

-

- MDL: MFCD00160352

- インチ: 1S/C6H5FN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10)

- InChIKey: GCDSJMZGWCQCRU-UHFFFAOYSA-N

- ほほえんだ: FC1=C([H])N=C([H])C(C(N([H])[H])=O)=C1[H]

- BRN: 0115919

計算された属性

- せいみつぶんしりょう: 140.03900

- どういたいしつりょう: 140.038591

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 56

じっけんとくせい

- 密度みつど: 1.327

- ふってん: 256.7 ℃ at 760 mmHg

- フラッシュポイント: 109℃

- 屈折率: 1.542

- PSA: 55.98000

- LogP: 1.01990

5-fluoropyridine-3-carboxamide セキュリティ情報

5-fluoropyridine-3-carboxamide 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-fluoropyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY008440-1g |

5-Fluoronicotinamide |

70-58-6 | >97% | 1g |

¥212.00 | 2024-07-09 | |

| TRC | F593703-25mg |

5-Fluoronicotinamide |

70-58-6 | 25mg |

$ 58.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F61600-5g |

5-Fluoronicotinamide |

70-58-6 | 97% | 5g |

¥6299.0 | 2023-09-07 | |

| eNovation Chemicals LLC | D781148-25g |

5-Fluoronicotinamide |

70-58-6 | >97% | 25g |

$405 | 2024-07-20 | |

| Alichem | A029206390-5g |

5-Fluoronicotinamide |

70-58-6 | 97% | 5g |

$788.55 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851423-1g |

5-Fluoronicotinamide |

70-58-6 | ≥97% | 1g |

1,116.00 | 2021-05-17 | |

| Fluorochem | 219443-250mg |

5-Fluoronicotinamide |

70-58-6 | 95% | 250mg |

£98.00 | 2022-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1386-250G |

5-fluoropyridine-3-carboxamide |

70-58-6 | 97% | 250g |

¥ 6,065.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1386-25G |

5-fluoropyridine-3-carboxamide |

70-58-6 | 97% | 25g |

¥ 1,168.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1386-100G |

5-fluoropyridine-3-carboxamide |

70-58-6 | 97% | 100g |

¥ 3,029.00 | 2023-04-03 |

5-fluoropyridine-3-carboxamide 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

70-58-6 (5-fluoropyridine-3-carboxamide) 関連製品

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70-58-6)5-fluoropyridine-3-carboxamide

清らかである:99%

はかる:25g

価格 ($):278.0